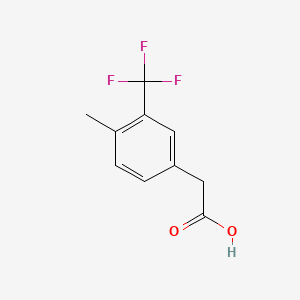

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

Übersicht

Beschreibung

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid exhibit significant anti-inflammatory and analgesic effects. The compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Studies have shown that these derivatives can be developed into non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for new therapeutic agents with reduced side effects compared to traditional NSAIDs .

1.2. Synthesis of Novel Drug Candidates

The compound serves as an important building block for synthesizing various drug candidates. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the resulting compounds. Researchers have successfully synthesized several analogs that demonstrate improved pharmacological profiles, making them candidates for further development in treating conditions like arthritis and other inflammatory diseases .

Agrochemical Applications

2.1. Herbicide Development

This compound has been investigated for its potential as an herbicide. Its chemical structure allows for selective targeting of specific plant species while minimizing harm to crops. Studies have shown that formulations containing this compound can effectively control weed populations without adversely affecting desirable plants .

2.2. Insect Repellent Formulations

The compound's unique properties also lend themselves to use in insect repellent formulations. Research has demonstrated that it can be incorporated into various delivery systems to enhance efficacy against agricultural pests, providing an environmentally friendly alternative to conventional insecticides .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound is utilized as a precursor for synthesizing fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and adhesives .

3.2. Surface Modification Agents

The compound can also serve as a surface modification agent due to its ability to impart hydrophobic characteristics to surfaces. This property is valuable in various industrial applications, including electronics and textiles, where water resistance is critical .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as a peroxisome proliferator-activated receptor agonist, influencing pathways related to inflammation and metabolic regulation . The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethyl)phenylacetic acid

- Methyl 3-(trifluoromethyl)phenylacetate

- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl derivatives

Uniqueness

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties.

Biologische Aktivität

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid, also known by its CAS number 1000544-72-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered metabolic pathways. The presence of the methyl group in the para position further modulates its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced potency against various biological targets. The specific biological activities of this compound include anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can activate nuclear receptors such as PPARδ, which play a crucial role in reducing inflammation. For instance, a study demonstrated that PPARδ agonists significantly decreased pro-inflammatory mediators in murine models of Alzheimer's disease (AD), suggesting that this class of compounds could be beneficial in neurodegenerative conditions characterized by inflammation .

Case Study 1: Neuroprotection in Alzheimer's Disease

A notable case study involved the administration of PPARδ agonists in 5XFAD mice, a model for AD. Treatment resulted in:

- Reduction in Aβ load : The treatment led to a significant decrease in amyloid-beta plaque burden.

- Decreased microglial activation : There was a notable reduction in overall microglial activation, which is often associated with neuroinflammation.

- Neuronal survival : The neuroprotective effects were evident through improved neuronal survival rates .

Case Study 2: Antiviral Potential

Another area of interest is the antiviral potential of trifluoromethyl-containing compounds. Research has shown that modifications to the structure can lead to enhanced activity against viruses such as H1N1 and HSV-1. In these studies, compounds similar to this compound exhibited low IC50 values, indicating strong antiviral activity .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | PPARδ activation | |

| Neuroprotection | Reduction of Aβ load | |

| Antiviral | Inhibition of viral replication |

Table 2: IC50 Values Against Viruses

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| Compound A (similar) | H1N1 | 0.0027 |

| Compound B (similar) | HSV-1 | 0.0022 |

| This compound | TBD | TBD |

Eigenschaften

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCOLUWREQNZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674005 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000544-72-8 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.